molecular formula C12H11N3O3S B2356895 1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid CAS No. 937599-76-3

1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid

Cat. No.: B2356895
CAS No.: 937599-76-3
M. Wt: 277.3
InChI Key: NKPQVJKHLBESQK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by its complex structure and diverse applications in scientific research and industry. This compound belongs to the pyrido[2,3-d]pyrimidine class, which is known for its biological and pharmaceutical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted or added functional groups. These products can be further modified or used in subsequent reactions to synthesize more complex molecules.

Scientific Research Applications

1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid is structurally similar to other pyrido[2,3-d]pyrimidine derivatives, such as:

  • Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

  • 1-cyclopropyl-7-methyl-4-oxo-2-sulfanylhydropyridino[2,3-d]pyrimidine-5-carboxylic acid

These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-cyclopropyl-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-5-4-7(11(17)18)8-9(13-5)15(6-2-3-6)12(19)14-10(8)16/h4,6H,2-3H2,1H3,(H,17,18)(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPQVJKHLBESQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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